Z-Thr-OBzl
Overview
Description
Z-Thr-OBzl, also known as Cbz-Thr-OBzl, is a derivative of the amino acid threonine12. It has a molecular weight of 343.412 and a molecular formula of C19H21NO512.
Synthesis Analysis
Z-Thr-OBzl has been used in the solid phase synthesis of carbonylated peptides34. A fully protected derivative Fmoc-amino (2,5,5-trimetyhyl-1,3-dioxolan-2-yl)acetic acid (Fmoc-Atda-OH) of a novel unnatural amino acid (Thr(O)-2-amino-3-oxo-butanoic acid) was designed and synthesized for this purpose34.
Molecular Structure Analysis
The molecular structure of Z-Thr-OBzl consists of 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms25. The exact structure can be found in the referenced sources25.
Chemical Reactions Analysis
Z-Thr-OBzl has been used in the synthesis of peptides6. More detailed information about its chemical reactions can be found in the referenced sources6.
Physical And Chemical Properties Analysis
Z-Thr-OBzl has a predicted density of 1.228±0.06 g/cm37. Its melting point is 78-82°C7. The boiling point is predicted to be 536.8±50.0 °C7, and the flashing point is 278.4°C7. The vapor pressure is 2.36E-12mmHg at 25°C7, and the refractive index is 1.5727.Scientific Research Applications
Terahertz Technology and Biomedical Applications
The recent advancements in terahertz (THz) technology have significant implications for various scientific domains, including biomedical research. Terahertz imaging and spectroscopy, operating in the THz frequency range, have been increasingly utilized in non-destructive testing, security screening, and medical imaging. This technology offers a non-invasive and non-ionizing approach to probing materials, including biological samples. It's particularly useful in understanding the interaction between THz radiation and biological systems, which is crucial for evaluating health hazards and setting safety standards (Wilmink & Grundt, 2011).
Zirconia in Biomedical Research
While not directly related to Z-Thr-OBzl, it's worth noting the use of zirconia, a ceramic material, in biomedical applications. Zirconia's unique mechanical properties, derived from transformation toughening mechanisms in its microstructure, make it an attractive material for medical devices. Its application in total hip replacement (THR) as ball heads is a significant example of this. The research focuses on the chemistry of precursors, forming and sintering processes, and surface finish to optimize its use in biomedical devices (Piconi & Maccauro, 1999).
Peptide Synthesis and Applications
Research into the synthesis of peptides and their derivatives, such as Z-Thr-OBzl, has applications in various fields, including drug development and biomolecular studies. For instance, the synthesis of O-glycosylated tuftsins using threonine derivatives, which may include Z-Thr-OBzl, provides insights into peptide structure and function. This research is crucial for developing peptides with specific biological activities and can have far-reaching implications in therapeutic applications (Filira et al., 2009).
Safety And Hazards
The safety and hazards of Z-Thr-OBzl are not explicitly mentioned in the retrieved sources. However, it is always recommended to handle it in accordance with good industrial hygiene and safety practice8.
Future Directions
The future directions of Z-Thr-OBzl are not explicitly mentioned in the retrieved sources. However, its use in the synthesis of carbonylated peptides suggests potential applications in the study of diseases related to oxidative modifications34.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when using this information.
properties
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUVUJWFDXTMS-PBHICJAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194670 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Thr-OBzl | |
CAS RN |
16597-50-5 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16597-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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